Product packaging for Butyl[1-(furan-2-YL)ethyl]amine(Cat. No.:)

Butyl[1-(furan-2-YL)ethyl]amine

Cat. No.: B13225106
M. Wt: 167.25 g/mol
InChI Key: LHMAYPRDBAGJPP-UHFFFAOYSA-N
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Description

Butyl[1-(furan-2-YL)ethyl]amine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13225106 Butyl[1-(furan-2-YL)ethyl]amine

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

LHMAYPRDBAGJPP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CO1

Origin of Product

United States

Significance of Furan Derived Amines in Organic Chemistry

Furan-derived amines represent a class of organic compounds of considerable importance in synthetic and medicinal chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and serves as a versatile building block for more complex molecules. wikipedia.orgnumberanalytics.com The incorporation of an amine functional group onto a furan scaffold introduces a site of basicity and nucleophilicity, greatly expanding the synthetic possibilities.

These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comijsrst.com In the pharmaceutical industry, the furan nucleus is recognized as a valuable component in drug design. slideshare.netutripoli.edu.ly Its presence can influence the pharmacokinetic properties of a molecule, potentially enhancing biological activity, metabolic stability, or solubility. numberanalytics.comslideshare.net Researchers have incorporated furan rings into compounds investigated for a wide array of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. utripoli.edu.lystudysmarter.co.uk

Furthermore, the push towards sustainable chemistry has elevated the importance of furan derivatives. Many furan-based compounds, such as furfural (B47365), can be derived from renewable biomass sources like agricultural waste. mdpi.comacs.org The conversion of these bio-based platform molecules into valuable amines is a key area of research, aiming to replace traditional petroleum-based synthesis routes with more environmentally friendly alternatives. mdpi.comacs.org The resulting furanyl amines are highly functional and applicable as monomers for polymers and as precursors for high-value chemicals. mdpi.comacs.org

Structural Features and Chemical Versatility of Butyl 1 Furan 2 Yl Ethyl Amine

The chemical properties and reactivity of Butyl[1-(furan-2-YL)ethyl]amine are a direct result of its distinct structural components: a furan (B31954) ring, a secondary amine, and aliphatic chains.

The core of the molecule is the furan ring, an electron-rich aromatic system. wikipedia.org The oxygen heteroatom donates a lone pair of electrons to the π-system, which makes the ring significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity is typically directed to the C2 (or α) position, adjacent to the oxygen. The molecule also contains a secondary amine, which imparts basic and nucleophilic characteristics. wikipedia.org This functional group can readily participate in reactions such as protonation, acylation, and alkylation.

The combination of these features makes this compound a versatile compound. It can undergo reactions typical of secondary amines, while the furan ring offers a site for further functionalization. Potential reactions include hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative, or participation in cycloaddition reactions like the Diels-Alder reaction, highlighting the dual reactivity of the furan moiety as both an aromatic system and a diene. wikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 858248-25-6 bldpharm.com
Molecular Formula C10H17NO bldpharm.com
Molecular Weight 167.25 g/mol bldpharm.com
SMILES CC(NCCCC)C1=CC=CO1 bldpharm.com

Theoretical and Computational Chemistry of Butyl 1 Furan 2 Yl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Butyl[1-(furan-2-YL)ethyl]amine, these calculations reveal details about its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. globalresearchonline.net It is widely employed due to its balance of accuracy and computational cost. globalresearchonline.netscispace.com For a flexible molecule like this compound, which possesses several rotatable bonds, DFT calculations can identify the most stable conformations (geometric arrangements) by calculating the potential energy surface.

The process involves optimizing the geometry of various possible conformers and comparing their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for the optimized geometry. For furan (B31954) and its derivatives, DFT methods like B3LYP with a suitable basis set (e.g., cc-pVTZ or 6-311++G) have been shown to provide reliable geometric and electronic data. globalresearchonline.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Furan Derivative (Note: This table presents typical data for a furan derivative as a reference, not specific calculated values for this compound.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-O (furan) 1.36
C=C (furan) 1.35
C-C (furan) 1.43
C-N 1.47
C-O-C 106.5
C-C-N 112.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap implies higher reactivity. For furan derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net The presence of the amine group in this compound would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and increasing the molecule's nucleophilicity.

Table 2: Representative HOMO-LUMO Energies and Related Parameters (Note: This table provides example values based on related furan compounds.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap 5.7
Ionization Potential 6.5

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgrsc.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, indicating their nucleophilic character. nih.govresearchgate.net The hydrogen atoms of the amine group would exhibit a positive potential. This information is critical for predicting how the molecule will interact with other reagents. rsc.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a key factor in molecular stability. acadpubl.euresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Table 3: Illustrative NBO Analysis Data for a Furan-Amine System (Note: This table shows example E(2) values for significant donor-acceptor interactions.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N σ*(C-C) 5.2
LP(1) O (furan) π*(C=C) (furan) 20.5

Reaction Pathway Energetics and Transition State Analysis for this compound Reactions

A plausible synthetic route for furan-containing amines is the reductive amination of a corresponding furan-based ketone or aldehyde. mdpi.comacs.org This reaction typically proceeds through the formation of an imine intermediate, followed by its reduction. mdpi.com Another relevant reaction is the Furan-Thiol-Amine (FuTine) multicomponent reaction, which involves the oxidation of a furan to generate a reactive dialdehyde (B1249045) that then reacts with a thiol and an amine. researchgate.netresearchgate.netnih.gov

Transition state theory allows for the calculation of reaction rates. The identification of the transition state structure, a first-order saddle point on the potential energy surface, is a key step in this analysis. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. researchgate.net

Molecular Dynamics Simulations in Related Furan-Amine Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. psu.edudpi-proceedings.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about the conformational changes, diffusion, and interactions of molecules over time. researchgate.netnih.gov

While specific MD simulations on this compound may not be readily available, studies on related systems, such as furan-based polymers and poly(beta-amino ester)s, demonstrate the utility of this technique. psu.edudpi-proceedings.comnih.gov For example, MD simulations have been used to predict the mechanical properties of furan resins and to understand the self-assembly of amine-containing polymers for drug delivery applications. researchgate.netnih.gov Similar simulations for this compound could be used to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties.

Advanced Analytical Characterization of Butyl 1 Furan 2 Yl Ethyl Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Butyl[1-(furan-2-YL)ethyl]amine, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. For a related compound, (S)-1-(furan-2-yl)ethanol, the proton NMR spectrum shows a doublet for the methyl protons (CH₃) at approximately 1.56 ppm, a quartet for the methine proton (CH) attached to the furan (B31954) ring at about 4.88 ppm, and signals for the furan ring protons between 6.25 and 7.35 ppm. researchgate.net For this compound, the butyl group protons would introduce additional signals: a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) (CH₂) groups. The proton attached to the nitrogen would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The furan ring carbons would show signals in the aromatic region, typically between 105 and 150 ppm. globalresearchonline.net The carbons of the butyl group and the ethylamine (B1201723) side chain would appear in the aliphatic region. Theoretical calculations for furan and its derivatives indicate that the chemical shifts are influenced by the nature of the substituents on the furan ring. globalresearchonline.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY would reveal proton-proton couplings within the butyl chain, the ethyl group, and the furan ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures. researchgate.netchemicalbook.com

Proton Chemical Shift (ppm) Multiplicity Integration
Furan H-5~7.35m1H
Furan H-3~6.25m1H
Furan H-4~6.35m1H
CH-N~3.5-3.7q1H
N-CH₂-~2.6t2H
-CH₂-~1.4-1.6m2H
-CH₂-~1.3-1.4m2H
CH₃ (ethyl)~1.3d3H
CH₃ (butyl)~0.9t3H
NH~1.5 (broad)s1H

This table is illustrative and actual values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and furan ring protons would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1400-1600 cm⁻¹ region. globalresearchonline.net A strong band corresponding to the C-O-C stretching of the furan ring would also be present, typically around 1100 cm⁻¹. researchgate.net

Raman Spectroscopy: The Raman spectrum would also show bands for the furan ring and the aliphatic chain. The symmetric stretching vibrations of the furan ring are often strong in the Raman spectrum. researchgate.net For instance, in tert-butylamine, the C-C skeletal stretching and C₃C-N vibration modes are observed in the 1200-1250 cm⁻¹ region. researchgate.net

A table summarizing the expected vibrational bands for this compound is provided below. globalresearchonline.netresearchgate.netresearchgate.netmdpi.com

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H3300-35003300-3500Stretching
C-H (furan)3100-31503100-3150Stretching
C-H (aliphatic)2850-29602850-2960Stretching
C=C (furan)1400-16001400-1600Stretching
C-N1180-12501180-1250Stretching
C-O-C (furan)~1100~1100Stretching

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation.

MS: Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. A common fragmentation pathway for amines is the cleavage of the C-C bond beta to the nitrogen atom. scispace.com For this compound, this would result in a prominent fragment corresponding to the loss of a propyl radical from the butyl group or the loss of the furan-2-yl-methyl radical. The molecular ion peak [M]⁺ at m/z 167 would be observed.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is particularly useful for analyzing complex mixtures and for structural elucidation through controlled fragmentation of a selected precursor ion. The fragmentation pattern can provide detailed information about the molecule's structure.

Predicted collision cross-section (CCS) values for adducts of a related compound, Butyl[1-(5-methylfuran-2-yl)ethyl]amine, have been calculated, which can be useful for identification in ion mobility-mass spectrometry. uni.lu

Ion m/z (calculated) Fragmentation Pathway
[M]⁺167.1310Molecular Ion
[M-CH₃]⁺152.1073Loss of a methyl group
[M-C₃H₇]⁺124.0757Loss of a propyl radical (from butyl group)
[C₅H₆NO]⁺96.0449Cleavage at the benzylic position
[C₄H₃O]⁺67.0184Furan ring fragment

This table presents hypothetical fragmentation data.

UV-Visible Spectroscopy in Solution-Phase Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule.

The furan ring in this compound is the primary chromophore. Furan itself exhibits a strong absorption maximum around 200-220 nm, corresponding to a π→π* transition. globalresearchonline.netnist.gov The presence of substituents on the furan ring can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift). For furan derivatives, a peak is typically observed in the UV spectrum. globalresearchonline.net The analysis of furan derivatives in transformer oil using UV-Vis spectroscopy has shown that the concentration level influences the absorption intensity. core.ac.uk

Compound/Chromophore λmax (nm) Type of Transition
Furan~200-220π→π
This compound~210-230π→π

This table provides expected absorption maxima based on related compounds. globalresearchonline.netmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components.

GC: For the analysis of amines by GC, derivatization is often employed to improve peak shape and reduce tailing, which can occur due to the interaction of the polar amine group with the stationary phase. scispace.comresearchgate.net However, with an appropriate non-polar column, the free amine may be chromatographed. scispace.com A study on the analysis of furan and its derivatives demonstrated their separation within 9.5 minutes using a HP-5MS column. nih.govmdpi.com

GC-MS: GC-MS analysis provides both the retention time from the GC and the mass spectrum of the eluting compound. This combination is a highly reliable method for identification. The mass spectrum obtained from GC-MS will show the molecular ion and characteristic fragment ions, as discussed in the mass spectrometry section. scispace.com The use of GC-MS is a standard method for the analysis of furan derivatives in various matrices. nih.govmdpi.com

Parameter Condition
Column HP-5MS or similar non-polar capillary column
Injector Temperature ~250-280 °C
Oven Program Initial temperature hold, followed by a ramp to a final temperature (e.g., 32°C for 4 min, then ramp to 200°C)
Carrier Gas Helium or Hydrogen
Detector (MS) Electron Ionization (EI) at 70 eV

This table outlines typical GC-MS parameters for the analysis of similar compounds. mdpi.comiu.edu

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components within a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobic character, making it well-suited for organic molecules like the target amine.

A standard approach would involve a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecyl carbon chains. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities, ensuring that this compound is eluted as a sharp, well-defined peak. chromatographyonline.com

Detection is commonly achieved using a photodiode array (PDA) or a standard UV-Vis detector. The furan ring in the molecule contains a chromophore that absorbs UV light, typically at wavelengths around 254 nm or 280 nm. dss.go.thmdpi.com For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of purified this compound. The peak area of the analyte in an unknown sample is then compared against this curve to determine its precise concentration. The method's sensitivity allows for the detection of the compound even at low concentrations. chromatographyonline.comshimadzu.com

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 254 nm

| Expected Retention Time | ~8.5 min (dependent on exact conditions) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. In the synthesis of this compound, which is often prepared via reductive amination of 1-(furan-2-yl)ethan-1-one with butylamine (B146782), TLC is crucial for determining the reaction's endpoint.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a thin layer of silica gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase.

For separating amines, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. researchgate.net Because amines are basic and silica gel is acidic, tailing or streaking of the amine spot can occur. To mitigate this, a small amount of a base, like triethylamine (B128534) (Et3N) or ammonia (B1221849), is often added to the mobile phase to improve the spot shape and separation. sciencemadness.org

The progress of the reaction is monitored by comparing the spots of the starting materials (ketone and amine) with the newly forming product spot. The starting ketone is typically more polar than the resulting secondary amine product. Visualization is achieved under UV light (as the furan ring is UV-active) or by staining with a reagent like potassium permanganate (B83412) or ninhydrin, which reacts with the amine to produce a colored spot. The reaction is considered complete when the starting material spots have disappeared and a single product spot is observed.

Table 2: Representative TLC Data for Reaction Monitoring

Compound Mobile Phase (Hexane:Ethyl Acetate, 7:3) Visualization Method
1-(furan-2-yl)ethan-1-one (Starting Material) Rf ≈ 0.45 UV Light (254 nm)
Butylamine (Starting Material) Rf ≈ 0.10 (may streak) Ninhydrin or Permanganate Stain

| This compound (Product) | Rf ≈ 0.60 | UV Light (254 nm), Permanganate Stain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be crystallized, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

The process requires a single, high-quality crystal of the compound. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, revealing the complete molecular structure.

Table 3: Predicted Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group for a racemate
C-N bond length (amine) ~1.47 Å
C-C bond length (ethyl) ~1.52 Å
C-O bond length (furan) ~1.36 Å
C=C bond length (furan) ~1.35 Å

| Key Intermolecular Interaction | N-H···N or N-H···O Hydrogen Bonding |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to validate the empirical formula and confirm the purity of a synthesized sample.

The molecular formula for this compound is C₁₀H₁₇NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

In a typical elemental analysis experiment, a small, precisely weighed sample of the purified compound is combusted at high temperature in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector.

The experimental mass percentages obtained from the analyzer are then compared to the calculated theoretical values. A close agreement, typically within ±0.4%, between the experimental and theoretical values provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity. mdpi.com

Table 4: Elemental Composition for this compound (C₁₀H₁₇NO)

Element Molecular Weight ( g/mol ) Theoretical % Experimental % (Hypothetical)
Carbon (C) 120.11 71.81% 71.75%
Hydrogen (H) 17.136 10.25% 10.31%
Nitrogen (N) 14.007 8.38% 8.35%
Oxygen (O) 15.999 9.57% (Typically calculated by difference)

| Total | 167.252 | 100.00% | |

Exploration of Butyl 1 Furan 2 Yl Ethyl Amine in Advanced Synthetic Methodologies and Material Science

Butyl[1-(furan-2-YL)ethyl]amine as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive furan (B31954) ring, renders it a valuable precursor in the assembly of intricate molecular architectures.

Role in the Construction of Heterocyclic Systems

The amine functionality in this compound serves as a key handle for its incorporation into various heterocyclic frameworks. One of the most classic and effective methods for constructing N-heterocycles is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary or secondary amine. wikipedia.orgalfa-chemistry.com In a hypothetical application, this compound could react with a 1,4-diketone under acidic conditions to yield a highly substituted N-butyl-N-[1-(furan-2-yl)ethyl]pyrrole. This transformation would proceed through the formation of a hemiaminal followed by cyclization and dehydration.

Another powerful reaction for the synthesis of tetrahydroisoquinolines and β-carbolines is the Pictet-Spengler reaction. wikipedia.orgnih.gov This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the furan ring is less nucleophilic than the indole (B1671886) or phenyl rings typically used in this reaction, under strongly acidic conditions or with activated aldehydes, it is conceivable that this compound could undergo an intramolecular cyclization to form novel furan-fused piperidine (B6355638) derivatives. wikipedia.orgdepaul.edu

Furthermore, the Ugi four-component reaction, a cornerstone of multicomponent reaction chemistry, offers a pathway to complex acyclic and heterocyclic structures. wikipedia.orgnih.govnih.gov As a primary amine, an analogue of the title compound, 1-(furan-2-yl)ethanamine (B1293880), could be employed alongside an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate diverse α-acylamino carboxamides. mdpi.comresearchgate.net Subsequent intramolecular reactions of these Ugi adducts could lead to the formation of various heterocycles, such as piperazinones. researchgate.net

Reaction Type Reactants Potential Product with Furan-Amine
Paal-Knorr Pyrrole Synthesis 1,4-Diketone, Amine N-Substituted Pyrrole
Pictet-Spengler Reaction β-Arylethylamine, Aldehyde/Ketone Furan-fused Piperidine
Ugi Four-Component Reaction Amine, Aldehyde, Carboxylic Acid, Isocyanide α-Acylamino Carboxamide

Utility in the Synthesis of Chiral Intermediates

This compound possesses a stereocenter at the carbon atom adjacent to both the furan ring and the nitrogen atom. The separation of its enantiomers, a process known as chiral resolution, is crucial for its application in asymmetric synthesis. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.org These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

The enantiomerically pure this compound can then be used as a chiral auxiliary or a building block in the synthesis of optically active compounds. For instance, it could be employed in diastereoselective alkylation reactions or as a chiral base in enantioselective deprotonation reactions. The synthesis of chiral furan-containing lignans (B1203133) has demonstrated the importance of obtaining single enantiomers for evaluating biological activity. nih.govnih.gov

Resolution Technique Principle Application to this compound
Diastereomeric Salt Crystallization Formation of separable diastereomeric salts with a chiral acid. wikipedia.org Separation of (R)- and (S)-enantiomers.
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase. nih.gov Analytical and preparative separation of enantiomers.

Applications in Ligand Design and Coordination Chemistry

The presence of both a nitrogen atom and the oxygen atom of the furan ring allows this compound to act as a potential bidentate or monodentate ligand in coordination chemistry. Furan and its derivatives can coordinate to metal centers in various modes, including η¹(C), η²(C=C), and through the oxygen atom. researchgate.net The amine group provides a strong coordination site for a wide range of metal ions.

The coordination of furan-containing ligands to transition metal clusters has been an area of active research. sc.edu The resulting metal complexes can exhibit interesting catalytic properties or serve as models for biological systems. For example, a coordination complex of a furan-containing triazolopyrimidine derivative with zinc(II) has been synthesized and characterized, demonstrating the ability of the furan moiety and an amino group to participate in metal binding. nih.gov Similarly, furan-based linking ligands have been used to construct silver coordination polymers. koreascience.kr The specific stereochemistry and electronic properties of this compound could lead to the formation of unique coordination compounds with tailored reactivity.

Development of Novel Reaction Methodologies Utilizing this compound

The unique structure of this compound makes it a candidate for the development of new synthetic methods. For instance, the N-alkylation of amines with alcohols is a green and atom-economical transformation. nih.govnih.gov The development of catalytic systems for the selective N-alkylation of furan-containing amines would be of significant interest.

Moreover, the furan ring itself can participate in a variety of transformations. It can act as a diene in Diels-Alder reactions, although this typically requires electron-withdrawing groups on the furan or highly reactive dienophiles. youtube.com The development of catalytic systems that promote the participation of furan-amines in cycloaddition reactions could open up new pathways to complex polycyclic structures.

Investigation of this compound as a Precursor for Specialty Chemicals and Advanced Materials

Furan derivatives, sourced from renewable biomass, are increasingly being investigated as sustainable building blocks for advanced materials. numberanalytics.comacs.org Epoxy resins derived from furan-based compounds have shown improved mechanical properties compared to their petroleum-based counterparts. digitellinc.com The amine functionality in this compound makes it a potential curing agent for epoxy resins or a monomer for the synthesis of novel polyamides or polyimines. The incorporation of the furan ring into the polymer backbone can impart unique properties such as enhanced thermal stability and chemical resistance. numberanalytics.com

Furthermore, furan-based semiconductor materials are being explored for applications in organic photovoltaics. researchgate.net While research in this area has largely focused on conjugated polymers, the potential to functionalize furan-containing small molecules like this compound and incorporate them into larger systems for electronic applications remains an intriguing possibility.

Material Type Potential Role of this compound Resulting Properties
Epoxy Resins Curing agent or monomer. digitellinc.com Improved mechanical strength and thermal stability.
Polyamides/Polyimines Monomer in polycondensation reactions. Novel polymers with furan moieties in the backbone.
Organic Electronics Precursor for functional small molecules or polymers. researchgate.net Potential for tailored electronic properties.

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